3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine
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Overview
Description
3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is a complex organic compound that features a pyridine ring, a propyl chain, and a butynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, ethyl acetate.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(pyridin-4-yl)methanamine: Similar in structure but with different functional groups.
N-Methyl-1-(3-pyridin-4-ylisoxazol-5-yl)methanamine: Contains an isoxazole ring instead of a butynyl group.
Uniqueness
3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is unique due to its combination of a pyridine ring, a propyl chain, and a butynyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARYOSPPJCHJAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)N(C)CCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676120 |
Source
|
Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-37-5 |
Source
|
Record name | N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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